molecular formula C20H27NO B585171 3-Aminoethylestrone CAS No. 142062-08-6

3-Aminoethylestrone

Cat. No.: B585171
CAS No.: 142062-08-6
M. Wt: 297.442
InChI Key: ZBNZDYFXKDKSJT-XSYGEPLQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoethylestrone is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and endocrinology. Its structure consists of a steroid backbone with an aminoethyl group attached, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoethylestrone typically involves multiple steps, starting from estrone or estradiol. One common method includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of estradiol are protected using silyl or benzyl protecting groups.

    Introduction of Aminoethyl Group: The protected intermediate is then reacted with ethylenediamine under basic conditions to introduce the aminoethyl group.

    Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Aminoethylestrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of estrone derivatives.

    Reduction: Formation of estradiol derivatives.

    Substitution: Formation of various substituted aminoethyl derivatives.

Scientific Research Applications

3-Aminoethylestrone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex steroidal compounds.

    Biology: Studied for its interactions with estrogen receptors and its effects on cellular processes.

    Medicine: Investigated for potential therapeutic applications in hormone replacement therapy and cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interaction with estrogen receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The natural hormone from which 3-Aminoethylestrone is derived.

    Estrone: Another naturally occurring estrogen with a similar structure.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

Uniqueness

This compound is unique due to the presence of the aminoethyl group, which imparts distinct chemical reactivity and biological activity compared to its parent compounds. This modification allows for targeted interactions with specific receptors and enzymes, making it a valuable compound in research and therapeutic applications.

Properties

CAS No.

142062-08-6

Molecular Formula

C20H27NO

Molecular Weight

297.442

IUPAC Name

(8R,9S,13S,14S)-3-(2-aminoethyl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C20H27NO/c1-20-10-8-16-15-4-2-13(9-11-21)12-14(15)3-5-17(16)18(20)6-7-19(20)22/h2,4,12,16-18H,3,5-11,21H2,1H3/t16-,17-,18+,20+/m1/s1

InChI Key

ZBNZDYFXKDKSJT-XSYGEPLQSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)CCN

Synonyms

3-aminoethylestrone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.